2-Methyl-4-biphenylZinc bromide
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Overview
Description
2-Methyl-4-biphenylZinc bromide is an organozinc compound that features a zinc atom bonded to a bromide ion and a biphenyl group substituted with a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-biphenylZinc bromide typically involves the reaction of 2-Methyl-4-biphenyl with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-biphenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives.
Reduction: It can be reduced to form simpler organozinc compounds.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
Scientific Research Applications
2-Methyl-4-biphenylZinc bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used to study the effects of organozinc compounds on biological systems.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-biphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, facilitating the formation of new carbon-carbon bonds. The zinc atom acts as a Lewis acid, activating the bromide ion and making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-biphenylLithium bromide
- 2-Methyl-4-biphenylMagnesium bromide
- 2-Methyl-4-biphenylCopper bromide
Uniqueness
2-Methyl-4-biphenylZinc bromide is unique due to its specific reactivity and stability compared to other organometallic compounds. The zinc atom provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C13H11BrZn |
---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-2-phenylbenzene-5-ide |
InChI |
InChI=1S/C13H11.BrH.Zn/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;/h2-4,6-10H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
MAMWVHHLDBJXEH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C[C-]=C1)C2=CC=CC=C2.[Zn+]Br |
Origin of Product |
United States |
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